molecular formula C9H8N4O2 B1207834 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone CAS No. 60723-60-6

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone

Cat. No.: B1207834
CAS No.: 60723-60-6
M. Wt: 204.19 g/mol
InChI Key: HISCKGVWGVRJTC-UHFFFAOYSA-N
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Description

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone is a chemical compound that features a hydroxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone typically involves the reaction of 2-hydroxyacetophenone with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl-2H-tetrazol-5-yl ketone or carboxylic acid derivatives.

    Reduction: Formation of 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole ring can enhance the compound’s stability and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-hydroxyphenyl)-2-(1H-tetrazol-5-yl)ethanone: Similar structure but different position of the tetrazole ring.

    2-(2-hydroxyphenyl)-2H-tetrazole: Lacks the ethanone group, leading to different chemical properties.

    1-(2-hydroxyphenyl)-2-(2H-tetrazol-4-yl)ethanone: Different position of the tetrazole ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)5-9-10-12-13-11-9/h1-4,14H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISCKGVWGVRJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358572
Record name 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60723-60-6
Record name 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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